molecular formula C14H15N3O3S B2503097 N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 2034257-24-2

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2503097
CAS No.: 2034257-24-2
M. Wt: 305.35
InChI Key: DCAZUCNQHAWREB-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features both thiophene and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine-based intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-(pyridin-3-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-(pyridin-3-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridine-3-carboxylic acid are structurally related.

Uniqueness

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-(pyridin-3-yl)ethanediamide is unique due to the combination of both thiophene and pyridine rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings.

Biological Activity

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a pyridine ring, and an ethanediamide moiety. Its molecular formula is C12H14N2O3S2C_{12}H_{14}N_2O_3S^2 with a molecular weight of approximately 298.4 g/mol. The presence of the hydroxyl and sulfonamide groups contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₂H₁₄N₂O₃S₂
Molecular Weight298.4 g/mol
IUPAC NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)-N'-(pyridin-3-yl)ethanediamide

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The sulfonamide group in the compound mimics natural substrates, allowing it to inhibit enzymes or bind to receptors effectively. This interaction can disrupt various biological processes, leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Case Study 1 : A study conducted on a derivative of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potency comparable to established chemotherapeutic agents.
  • Case Study 2 : Another investigation highlighted the compound's ability to enhance the efficacy of existing antibiotics against resistant bacterial strains, suggesting a synergistic effect that could be harnessed in clinical settings.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZUCNQHAWREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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